molecular formula C16H19ClN2O3S2 B2509993 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946304-60-5

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2509993
CAS No.: 946304-60-5
M. Wt: 386.91
InChI Key: LRXRFAMIUWRSCB-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound with the formula C4H4S . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H19ClN2O2S, and its molecular weight is 350.86.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds similar to 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, particularly those incorporating ureido benzenesulfonamides and triazine moieties, have been investigated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, including CA I, II, IX, and XII. These compounds have shown significant potential as selective and potent inhibitors, particularly against CA IX, which is associated with tumorigenesis. Given the role of CA IX in cancer, these inhibitors are of interest for further pharmacologic studies, potentially offering a foundation for anticancer and antimetastatic agents (Nabih Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Activity

Sulfonamide derivatives incorporating triazine structures have also been evaluated for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are implicated in various diseases, including Alzheimer's, Parkinson's, and pigmentation disorders. The studies indicate moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting potential therapeutic applications in neurodegenerative and pigmentary conditions (Nabih Lolak et al., 2020).

Anti-Breast Cancer Activity

Another area of research involves the synthesis and evaluation of similar compounds for their anti-breast cancer activity. Derivatives of benzenesulfonamide have been synthesized and tested against the MCF-7 breast cancer cell line. Preliminary studies have shown promising anticancer activity, with molecular docking studies supporting their potential mechanism of action through interactions with estrogen receptor alpha. This research suggests that these compounds could be potent anti-breast cancer agents, warranting further investigation (Praveen Kumar et al., 2021).

PI3K Inhibitors for Pulmonary Conditions

Research on compounds structurally related to this compound includes exploring their use as PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough. The broad-spectrum phosphatidylinositol 3-kinase inhibitors have shown potential therapeutic benefits in preclinical studies, highlighting the importance of these compounds in addressing pulmonary conditions (P. Norman, 2014).

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRFAMIUWRSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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